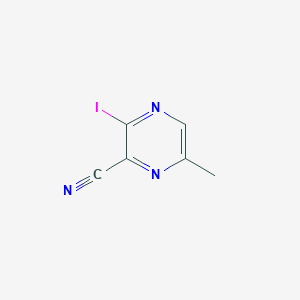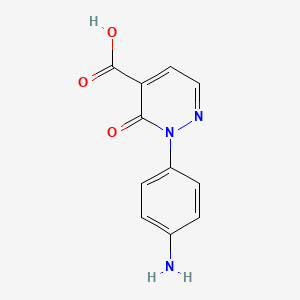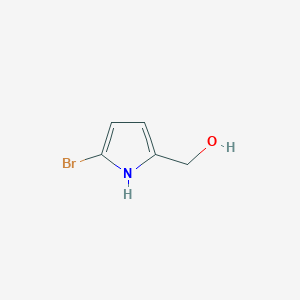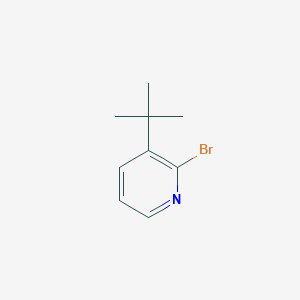
3-Iodo-6-methylpyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-6-methylpyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4IN3 It is a derivative of pyrazine, characterized by the presence of an iodine atom at the third position, a methyl group at the sixth position, and a cyano group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methylpyrazine-2-carbonitrile typically involves the iodination of 6-methylpyrazine-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Iodo-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Iodo-6-methylpyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Iodo-6-methylpyrazine-2-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of the iodine atom and the cyano group can influence its reactivity and binding properties.
類似化合物との比較
Similar Compounds
6-Methylpyrazine-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-6-methylpyrazine-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
3-Chloro-6-methylpyrazine-2-carbonitrile:
Uniqueness
3-Iodo-6-methylpyrazine-2-carbonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions, such as cross-coupling. This makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C6H4IN3 |
|---|---|
分子量 |
245.02 g/mol |
IUPAC名 |
3-iodo-6-methylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |
InChIキー |
ZJGCBEOYGWXUMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)





![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)



![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13670645.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13670668.png)
![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)
